molecular formula C7H14O3 B14292817 Propan-2-yl propyl carbonate CAS No. 119812-13-4

Propan-2-yl propyl carbonate

Cat. No.: B14292817
CAS No.: 119812-13-4
M. Wt: 146.18 g/mol
InChI Key: YSXQKGSCQVYVQV-UHFFFAOYSA-N
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Description

Propan-2-yl propyl carbonate is an organic compound that belongs to the class of carbonates. It is a colorless liquid with a mild odor and is used in various industrial and scientific applications. The compound is known for its stability and versatility, making it a valuable component in different chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl propyl carbonate can be synthesized through the reaction of propan-2-ol (isopropanol) with propyl chloroformate. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the reaction proceeds smoothly and to prevent any side reactions.

Industrial Production Methods

In an industrial setting, this compound is produced using a continuous flow process. This method involves the continuous mixing of propan-2-ol and propyl chloroformate in a reactor, with the reaction being catalyzed by a base. The product is then purified through distillation to remove any impurities and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl propyl carbonate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed in the presence of water and an acid or base catalyst to produce propan-2-ol and propyl alcohol.

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form carbon dioxide and water.

    Substitution: The carbonate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acid or base catalyst, temperature range of 25-50°C.

    Oxidation: Potassium permanganate or chromic acid, acidic or basic medium, temperature range of 50-100°C.

    Substitution: Nucleophiles such as amines or alcohols, temperature range of 0-25°C.

Major Products Formed

    Hydrolysis: Propan-2-ol and propyl alcohol.

    Oxidation: Carbon dioxide and water.

    Substitution: Various substituted carbonates depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl propyl carbonate has a wide range of applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis, particularly in the preparation of other carbonates and esters.

    Biology: Employed in the study of enzyme-catalyzed reactions involving carbonate substrates.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its excellent solvent properties.

Mechanism of Action

The mechanism of action of propan-2-yl propyl carbonate involves its ability to act as a carbonyl donor in various chemical reactions. The carbonate group can undergo nucleophilic attack, leading to the formation of new carbon-oxygen bonds. This property makes it a valuable intermediate in organic synthesis. The molecular targets and pathways involved include interactions with nucleophiles such as amines and alcohols, resulting in the formation of substituted carbonates.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-ol (Isopropanol): A primary alcohol used as a solvent and disinfectant.

    Propyl Chloroformate: An ester used in the synthesis of carbonates and carbamates.

    Ethyl Carbonate: A similar carbonate compound used in organic synthesis.

Uniqueness

Propan-2-yl propyl carbonate is unique due to its combination of stability, reactivity, and versatility. Unlike other carbonates, it can undergo a wide range of chemical reactions, making it a valuable intermediate in various chemical processes. Its ability to act as a carbonyl donor and its compatibility with different nucleophiles further enhance its utility in scientific research and industrial applications.

Properties

CAS No.

119812-13-4

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

propan-2-yl propyl carbonate

InChI

InChI=1S/C7H14O3/c1-4-5-9-7(8)10-6(2)3/h6H,4-5H2,1-3H3

InChI Key

YSXQKGSCQVYVQV-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)OC(C)C

Origin of Product

United States

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